DL-Tryptophan-d5

Quantitative LC-MS/MS Stable Isotope Dilution Bioanalytical Method Validation

In quantitative LC-MS/MS, unlabeled tryptophan co-elutes with endogenous analyte, introducing matrix effects and ion suppression that compromise accuracy. DL-Tryptophan-d5 provides the exact solution: • Indole-ring d5 labeling delivers a +5 Da mass shift-exceeding the 4-5 Da regulatory minimum to eliminate isotopic crosstalk from natural ¹³C abundance. • Racemic DL configuration supports achiral quantification where both enantiomers may be present or racemization during preparation is a concern. • Validated for GC-MS (TMS derivative) and UPLC-MS/MS tryptophan metabolite panels; stable under standard derivatization conditions.

Molecular Formula C11H12N2O2
Molecular Weight 209.26 g/mol
CAS No. 62595-11-3
Cat. No. B138636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Tryptophan-d5
CAS62595-11-3
Synonyms(+/-)-Tryptophan-d5;  (-)-1H-Indole-3-alanine-d5;  L-α-Amino-3-indolepropionic Acid-d5;  NSC 13119-d5;  l-α-Aminoindole-3-propionic Acid-d5; 
Molecular FormulaC11H12N2O2
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,6D
InChIKeyQIVBCDIJIAJPQS-HLTLGYGQSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Tryptophan-d5: Stable Isotope-Labeled Internal Standard


DL-Tryptophan-d5 (CAS 62595-11-3) is a deuterium-labeled analog of the essential amino acid tryptophan, featuring five deuterium substitutions at the 2, 4, 5, 6, and 7 positions of the indole ring . With a molecular formula of C₁₁H₇D₅N₂O₂ and a molecular weight of 209.26 g/mol , this stable isotope-labeled compound is specifically designed for use as an internal standard (IS) in quantitative mass spectrometry applications, including GC-MS and LC-MS/MS . The compound belongs to the class of stable isotope-labeled internal standards (SIL-IS), which are recognized as the gold standard for quantitative bioanalysis due to their near-identical physicochemical properties to the unlabeled analyte [1].

Why Unlabeled Tryptophan Fails vs. DL-Tryptophan-d5


Substituting unlabeled tryptophan (CAS 54-12-6 for DL form; CAS 73-22-3 for L form) for DL-Tryptophan-d5 in quantitative mass spectrometry workflows fundamentally fails because the unlabeled compound is chromatographically and mass spectrometrically indistinguishable from the endogenous analyte. Stable isotope-labeled internal standards (SIL-IS) like DL-Tryptophan-d5 correct for matrix effects, ion suppression/enhancement, and analyte loss during sample preparation by co-eluting with the analyte while being distinguishable by a mass shift of +5 Da [1]. The indole-ring deuteration pattern (d5) is specifically preferred because it provides a ≥4–5 Da mass difference, which regulatory and industry guidance identifies as the minimum threshold to avoid isotopic crosstalk from natural abundance ¹³C isotopes [2]. Furthermore, the racemic DL configuration is critical for methods requiring achiral quantification where both D- and L-enantiomers are present or where racemization during sample preparation is a concern [3]. Simply using unlabeled tryptophan or a different isotopic variant (e.g., d3-labeled) would compromise quantitative accuracy and reproducibility [4].

DL-Tryptophan-d5 Comparative Evidence


Mass Shift Advantage Eliminates Isotopic Crosstalk

DL-Tryptophan-d5 provides a +5 Da mass shift relative to unlabeled tryptophan (MW 204.23), which exceeds the +3 Da shift offered by d3-labeled tryptophan isotopologues (MW ~207.24). Industry guidance for SIL-IS selection explicitly states that a minimum mass difference of 3 Da is required, with 4–5 Da being preferred to avoid crosstalk from the M+1 and M+2 natural isotopic envelope of the analyte .

Quantitative LC-MS/MS Stable Isotope Dilution Bioanalytical Method Validation

Photostability Enhancement over Unlabeled Tryptophan

A 2025 characterization study of deuterated amino acids, specifically focusing on tryptophan, confirmed that photostability was markedly enhanced by deuteration, whereas acid stability showed no clear isotopic effect [1][2]. This is a direct head-to-head comparison of the physicochemical property between deuterated and unlabeled tryptophan under identical experimental conditions. The study also confirmed via X-ray crystal structure analysis that the hydrogen-to-deuterium substitution results in minimal structural perturbation [3].

Photostability Deuterium Isotope Effect Long-Term Storage

Racemic DL Configuration for Chiral Integrity

The same 2025 JAEA study reported that the deuteration reaction caused significant racemization of amino acids, necessitating the isolation of deuterated D/L-tryptophan using a chiral separation method [1]. The DL-Tryptophan-d5 product (as opposed to pure L-Tryptophan-d5) is the actual racemic mixture produced and isolated. This is particularly relevant for applications involving alkaline hydrolysis sample preparation (e.g., protein-bound tryptophan quantification), where racemization of the native L-tryptophan analyte can occur [2].

Racemization Chiral Separation Alkaline Hydrolysis

Long-Term Storage Stability

Certified reference material and product specifications for L-Tryptophan-d5 (indole-d5) indicate stability of ≥4 years when stored at -20°C under recommended conditions . This represents long-term storage reliability that supports multi-year procurement planning and reduces the frequency of re-validation associated with lot changes. Storage specifications across vendors consistently recommend -20°C protected from light and moisture [1].

Long-Term Stability Shelf-Life Procurement Planning

DL-Tryptophan-d5 Applications


Absolute Quantification in Biological Matrices

DL-Tryptophan-d5 serves as a stable isotope-labeled internal standard for the absolute quantification of tryptophan in complex biological matrices including human plasma, urine, and tissue homogenates. Published protocols employing L-Trp-d5 demonstrate high precision and accuracy in quantifying protein-bound tryptophan following alkaline hydrolysis, with the method capable of processing hundreds of samples per week using 96-well plate extraction [1]. The +5 Da mass shift enables unambiguous detection via multiple reaction monitoring (MRM) without interference from endogenous isotopic envelopes.

Tryptophan Pathway Metabolite Profiling

DL-Tryptophan-d5 is utilized in targeted metabolomics workflows for the quantification of endogenous tryptophan and its downstream metabolites across the kynurenine, serotonin, and bacterial pathways. The deuterated internal standard corrects for matrix effects and ion suppression during UPLC-MS/MS and HPLC-MS/MS analysis of metabolites such as kynurenine, kynurenic acid, serotonin, and indole-3-propionic acid in clinical and epidemiological studies . The enhanced photostability documented for deuterated tryptophan [2] supports reliable long-term use in high-throughput metabolomics laboratories.

GC-MS Quantification with Derivatization

DL-Tryptophan-d5 is validated for use in GC-MS-SIM (selected ion monitoring) analysis of aromatic amino acids. Published methods demonstrate the determination of Trp-d5 as its TMS (trimethylsilyl) derivative, with no unfavorable elimination of deuterium observed during derivatization [3]. The method was successfully applied to plasma samples after cation-exchange (SCX) and non-polar (C18) minicolumn clean-up, confirming the compound's suitability for complex biological sample matrices.

Protein Structural Studies via Neutron Scattering

L-Tryptophan-(indole-d5) has documented applications in biophysical studies for neutron scattering, where the deuterium labeling on the indole ring provides contrast enhancement for structural elucidation of protein-amino acid interactions . This application leverages the distinct neutron scattering cross-section of deuterium compared to hydrogen, enabling structural insights not accessible with unlabeled tryptophan.

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